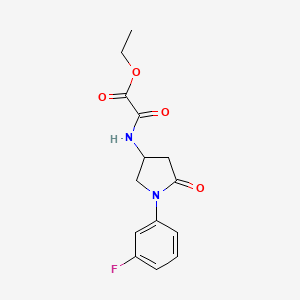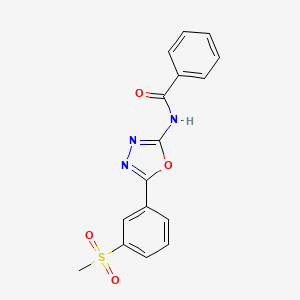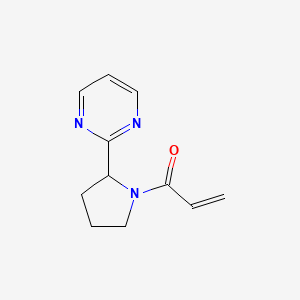
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PDP is a pyrrolidine-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes, leading to changes in their activity. This compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and protein kinase C. This compound has also been shown to interact with proteins such as tubulin and tau, which are involved in the formation of microtubules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of oxidative stress.
実験室実験の利点と制限
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments. This compound is a relatively stable compound that can be synthesized using different methods. This compound has been shown to have potential applications in various fields, including medicinal chemistry and neuroscience. However, this compound has limitations, including its limited solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one. One direction is to further investigate the mechanism of action of this compound and its interactions with proteins and enzymes. Another direction is to study the potential applications of this compound in drug discovery and development. Additionally, future studies may focus on the optimization of the synthesis method of this compound and the development of new derivatives of this compound with improved properties.
Conclusion:
In conclusion, this compound is a pyrrolidine-based compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use as a drug candidate for the treatment of various diseases. This compound has advantages and limitations for lab experiments, and there are many future directions for the study of this compound.
合成法
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carbaldehyde, and the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carboxylic acid. The synthesis of this compound is a multi-step process that involves the use of reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride.
科学的研究の応用
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied for its role in enzyme inhibition, protein-protein interactions, and receptor binding.
特性
IUPAC Name |
1-(2-pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-10(15)14-8-3-5-9(14)11-12-6-4-7-13-11/h2,4,6-7,9H,1,3,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZJUQJWOTIBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
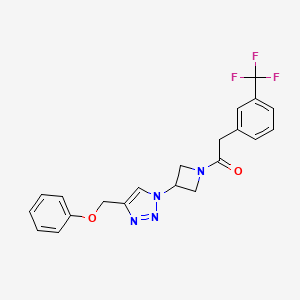
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
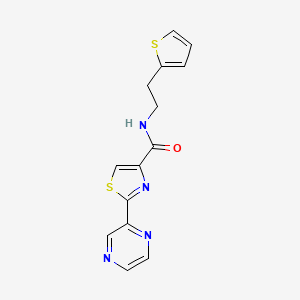
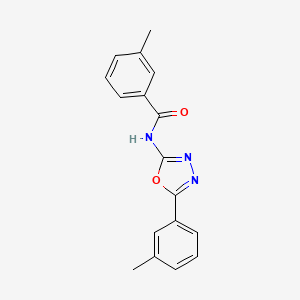
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
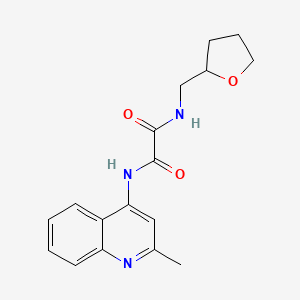

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
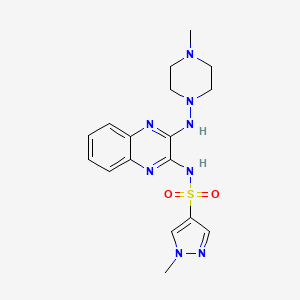
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
